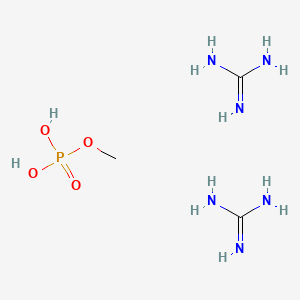
Einecs 285-853-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of methyl dihydrogen phosphate, compound with guanidine (1:2), involves the reaction of methyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:
Reaction of methyl dihydrogen phosphate with guanidine: This reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for quality control and ensuring consistency in the final product.
Chemical Reactions Analysis
Methyl dihydrogen phosphate, compound with guanidine (1:2), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl dihydrogen phosphate, compound with guanidine (1:2), has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of methyl dihydrogen phosphate, compound with guanidine (1:2), involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl dihydrogen phosphate, compound with guanidine (1:2), can be compared with other similar compounds, such as:
Ammonium dihydrogen phosphate: Similar in structure but contains ammonium instead of guanidine.
Sodium dihydrogen phosphate: Contains sodium instead of guanidine.
Potassium dihydrogen phosphate: Contains potassium instead of guanidine.
The uniqueness of methyl dihydrogen phosphate, compound with guanidine (1:2), lies in its specific chemical structure and the presence of guanidine, which imparts distinct chemical and biological properties.
Biological Activity
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro- is a complex organic compound characterized by a unique tetracyclic structure that combines indole and benzothiazepine functionalities. This compound has garnered attention due to its diverse biological activities, which are attributed to its heterocyclic nature and the presence of a chlorine substituent. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C15H9ClN2OS
- Molecular Weight : 300.8 g/mol
- Structure : The compound features a fusion of indole and benzothiazepine rings, enhancing its chemical reactivity and biological potential.
Synthesis Methods
The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one typically involves multi-step processes. Common synthetic routes include:
- Cyclization Reactions : Intramolecular cyclization involving precursors such as 2-hydroxypyridine.
- Substitution Reactions : Chlorination at the 2-position to enhance biological activity.
Pharmacological Properties
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties, including:
- Antitumor Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains.
- Neuroprotective Effects : Evidence suggests it may protect neuronal cells from damage.
The biological activity is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Binding Affinity : Interaction studies have revealed significant binding affinities with neuroreceptors and other targets.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Antitumor | Cancer Cells | Inhibition of proliferation |
| Antimicrobial | Bacterial Strains | Bactericidal effects |
| Neuroprotective | Neuronal Cells | Protection from oxidative stress |
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of the compound significantly reduced tumor growth in xenograft models of colorectal cancer.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
Properties
CAS No. |
85153-70-4 |
|---|---|
Molecular Formula |
C3H15N6O4P |
Molecular Weight |
230.16 g/mol |
IUPAC Name |
guanidine;methyl dihydrogen phosphate |
InChI |
InChI=1S/2CH5N3.CH5O4P/c2*2-1(3)4;1-5-6(2,3)4/h2*(H5,2,3,4);1H3,(H2,2,3,4) |
InChI Key |
XSMZYGOJSXGNLE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)O.C(=N)(N)N.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















